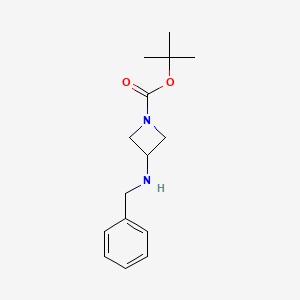

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 . It has a molecular weight of 262.35 .

Molecular Structure Analysis

The InChI string of Tert-butyl 3-(benzylamino)azetidine-1-carboxylate isInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 . Physical And Chemical Properties Analysis

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate has a molecular weight of 262.35 g/mol . It has an XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The topological polar surface area is 41.6 Ų .Wissenschaftliche Forschungsanwendungen

Application 1: Synthesis of Protected 3-Haloazetidines

- Summary of Application: This compound is used in the synthesis of protected 3-haloazetidines, which are important heterocycles found in a variety of natural products and pharmaceutical compounds .

- Methods of Application: The compound is prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

- Results or Outcomes: These intermediates were subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives .

Application 2: Preparation of Baricitinib

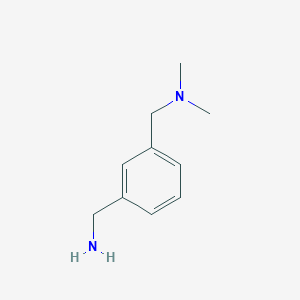

- Summary of Application: This compound is used in the synthesis of baricitinib, an oral and selective reversible inhibitor of the JAK1 and JAK2, which displays potent anti-inflammatory activity .

- Methods of Application: The synthetic method employs commercially available and low-cost starting material benzylamine and an industry-oriented reaction of green oxidation reaction in a microchannel reactor .

- Results or Outcomes: This procedure is reasonable, green, and suitable for industrial production .

Application 3: Preparation of Various Therapeutic Agents

- Summary of Application: This compound can be used for preparing various therapeutic agents, including Janus kinase 3 (JAKS) for immunosuppression and transplant rejection, a second class of HCV protease inhibitors for the treatment of HCV genotype 1 infection, novel aminoglycoside compounds with antibacterial activity, and more .

- Methods of Application: The specific methods of application vary depending on the therapeutic agent being prepared .

- Results or Outcomes: These therapeutic agents have potential applications in treating a variety of diseases, including inflammatory disorders, autoimmune disorders, cancer, and other diseases .

Eigenschaften

IUPAC Name |

tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13(11-17)16-9-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAOSMHEKVAPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585746 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(benzylamino)azetidine-1-carboxylate | |

CAS RN |

939760-33-5 | |

| Record name | tert-Butyl 3-(benzylamino)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)